
3-(2-Chloro-5-nitrophenoxy)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-5-nitrophenoxy)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2-chloro-5-nitrophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-nitrophenoxy)pyrrolidine typically involves the reaction of 2-chloro-5-nitrophenol with pyrrolidine under suitable conditions. One common method is to use a base such as potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with pyrrolidine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-5-nitrophenoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Substitution: The pyrrolidine ring can participate in various substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the pyrrolidine ring.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Replacement of the chloro group with other nucleophiles.
Substitution: Formation of alkylated or acylated pyrrolidine derivatives.
Applications De Recherche Scientifique
3-(2-Chloro-5-nitrophenoxy)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-5-nitrophenoxy)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the specific bioactive compound derived from this molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chloro-5-nitrophenoxy)acetamide
- 3-(2-Chloro-5-nitrophenoxy)propylamine
- 3-(2-Chloro-5-nitrophenoxy)butanol
Uniqueness
3-(2-Chloro-5-nitrophenoxy)pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties. This makes it distinct from other similar compounds that may have different substituents or ring systems, leading to different reactivity and applications.
Propriétés
Formule moléculaire |
C10H11ClN2O3 |
|---|---|
Poids moléculaire |
242.66 g/mol |
Nom IUPAC |
3-(2-chloro-5-nitrophenoxy)pyrrolidine |
InChI |
InChI=1S/C10H11ClN2O3/c11-9-2-1-7(13(14)15)5-10(9)16-8-3-4-12-6-8/h1-2,5,8,12H,3-4,6H2 |
Clé InChI |
FLXJWGYDAIBEMA-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1OC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


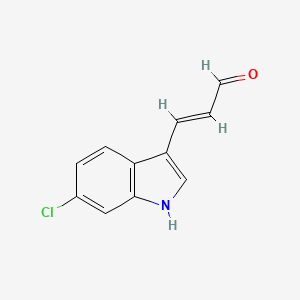
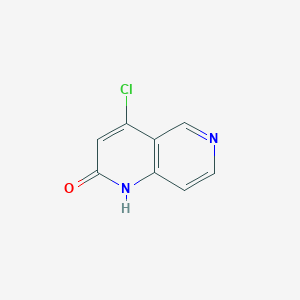
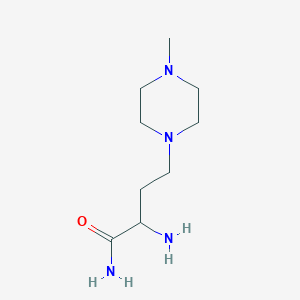
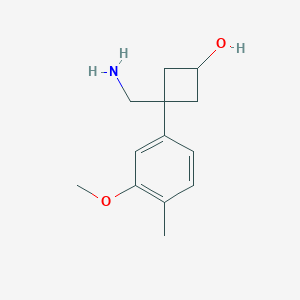
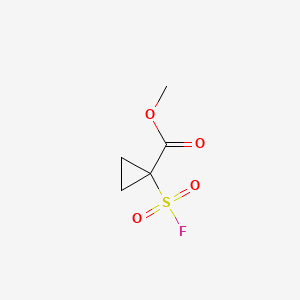
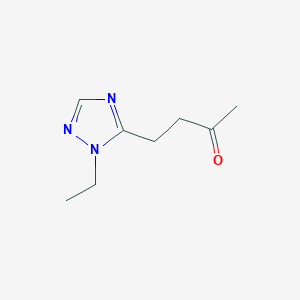
![tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate](/img/structure/B13530564.png)

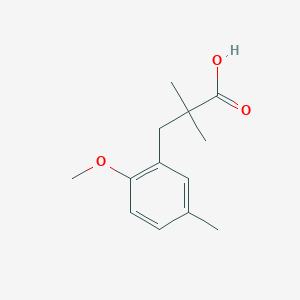
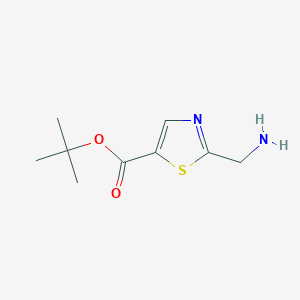
![4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13530609.png)



